molecular formula C10H15NO2 B1436347 (5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol CAS No. 1592519-59-9

(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol

Cat. No. B1436347
M. Wt: 181.23 g/mol
InChI Key: SXRNLMWAYQYCNJ-UHFFFAOYSA-N
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Description

“(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol” is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and density among others. For this compound, the molecular weight is 181.24 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Maillard Reaction Studies : Hofmann (1998) investigated the thermal treatment of methanolic solutions containing related furan compounds. They found that these compounds rapidly form colored compounds, one of which was identified through NMR, LC/MS, and UV−vis spectroscopy. This study highlights the chemical behavior of furan derivatives in the Maillard reaction, which is significant in food chemistry (Hofmann, 1998).

  • Biobased HMF Derivatives Production : Cukalovic and Stevens (2010) developed a procedure for converting 5-(Hydroxymethyl)furfural (HMF) to furan-based renewable building blocks, including (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process is carried out without a catalyst and under mild conditions, showcasing the potential of furan derivatives in renewable chemistry (Cukalovic & Stevens, 2010).

  • Biological Activity Studies : Phutdhawong et al. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate and evaluated their biological activities. Among the derivatives, one similar to the queried compound showed significant cytotoxicity against cancer cell lines and bacteria, indicating the potential therapeutic applications of these compounds (Phutdhawong et al., 2019).

  • Enzyme-Catalyzed Oxidation Studies : Dijkman, Groothuis, and Fraaije (2014) identified an FAD-dependent enzyme active towards HMF and related compounds. Their research showed how this enzyme can oxidize [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid, a key reaction in the production of biobased polymers (Dijkman, Groothuis, & Fraaije, 2014).

Safety And Hazards

The compound has certain hazard statements associated with it, including H302, H315, H318, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound.

properties

IUPAC Name

[5-[(2-methylprop-2-enylamino)methyl]furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-8(2)5-11-6-9-3-4-10(7-12)13-9/h3-4,11-12H,1,5-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRNLMWAYQYCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol
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(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol
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(5-{[(2-Methylprop-2-en-1-yl)amino]methyl}furan-2-yl)methanol

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